
2-((Diethylamino)methyl)propionic acid methyl ester hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((Diethylamino)methyl)propionic acid methyl ester hydrobromide is a chemical compound with a complex structure. It is often used in various scientific research applications due to its unique properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Diethylamino)methyl)propionic acid methyl ester hydrobromide typically involves the reaction of diethylamine with a suitable propionic acid derivative. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst to facilitate the reaction. The product is then treated with hydrobromic acid to form the hydrobromide salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and purity. The process may include multiple purification steps, such as recrystallization or chromatography, to achieve the desired quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-((Diethylamino)methyl)propionic acid methyl ester hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the diethylamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like sodium hydroxide or other strong bases can facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amine derivatives.
Substitution: Various substituted amines depending on the nucleophile used.
Applications De Recherche Scientifique
2-((Diethylamino)methyl)propionic acid methyl ester hydrobromide is used in several scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and intermediates.
Mécanisme D'action
The mechanism by which 2-((Diethylamino)methyl)propionic acid methyl ester hydrobromide exerts its effects involves interactions with specific molecular targets. The diethylamino group can interact with various enzymes and receptors, influencing biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Propenoic acid, 2-methyl-, 2-(diethylamino)ethyl ester: This compound has a similar diethylamino group but differs in its ester structure.
Propanoic acid, 2-bromo-, methyl ester: This compound shares the propionic acid methyl ester structure but has a bromine atom instead of the diethylamino group.
Uniqueness
2-((Diethylamino)methyl)propionic acid methyl ester hydrobromide is unique due to its specific combination of functional groups, which confer distinct reactivity and applications. Its ability to undergo various chemical reactions and its utility in multiple research fields make it a valuable compound in scientific studies.
Propriétés
Numéro CAS |
86343-60-4 |
|---|---|
Formule moléculaire |
C9H20BrNO2 |
Poids moléculaire |
254.16 g/mol |
Nom IUPAC |
methyl 3-(diethylamino)-2-methylpropanoate;hydrobromide |
InChI |
InChI=1S/C9H19NO2.BrH/c1-5-10(6-2)7-8(3)9(11)12-4;/h8H,5-7H2,1-4H3;1H |
Clé InChI |
NDVOGSCHOZOWOF-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CC(C)C(=O)OC.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


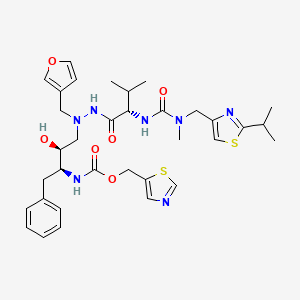
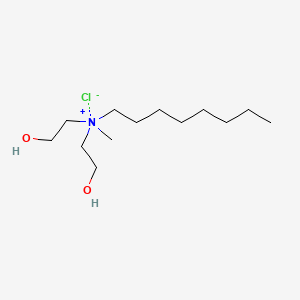

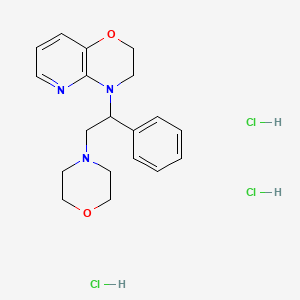


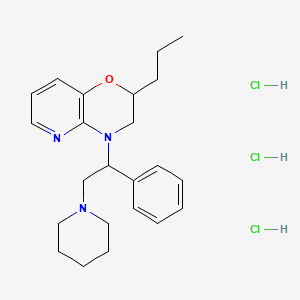




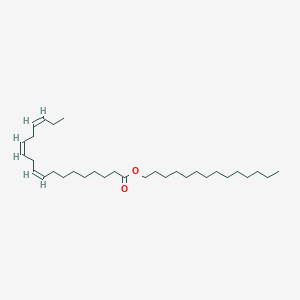

![(6aS,10aS)-9-(imidazol-1-ylmethyl)-6,6-dimethyl-3-(2-methyloctan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol](/img/structure/B12754545.png)
